![molecular formula C12H13NO4 B6331758 3-(3-Methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326811-79-3](/img/structure/B6331758.png)
3-(3-Methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, commonly known as 3-Methoxy-5-methyl-1,2-oxazole-5-carboxylic acid, is an organic compound that is widely used in scientific research and laboratory experiments. It has been found to have a wide range of applications such as synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
3-Methoxy-5-methyl-1,2-oxazole-5-carboxylic acid has been found to have a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, polymers, and other organic compounds. It has also been used in the synthesis of drug molecules, such as those used in the treatment of cancer and other diseases. Additionally, 3-Methoxy-5-methyl-1,2-oxazole-5-carboxylic acid has been used as a catalyst in the synthesis of various compounds, such as polymers and other organic compounds.
Mechanism of Action
Target of Action
Related compounds such as 3-methoxyphenylboronic acid and Ferulic acid have been associated with various biological activities
Mode of Action
Related compounds have shown various interactions with their targets leading to different biological effects . More detailed studies are required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been shown to improve hepatic lipid metabolism
Pharmacokinetics
The pharmacokinetic profile of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, a compound similar to the one , has been studied in Sprague-Dawley rats . After oral administration, the compound and its conjugates were detected in the bloodstream within 15 minutes, indicating rapid absorption. The compound was also found in various organs 6 hours post-administration, suggesting wide tissue distribution . This information provides a preliminary understanding of the ADME properties of 3-(3-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid, but more research is needed for a comprehensive understanding.
Result of Action
A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise in mice . This suggests potential beneficial effects on muscle function and metabolism.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Methoxy-5-methyl-1,2-oxazole-5-carboxylic acid in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound can be toxic if ingested in large amounts, and it can also be corrosive to certain materials.
Future Directions
There are a number of potential future directions for 3-Methoxy-5-methyl-1,2-oxazole-5-carboxylic acid. These include further research into its mechanism of action, potential applications in drug synthesis and development, and further exploration of its biochemical and physiological effects. Additionally, further research into its potential toxicity and environmental impact is needed. Finally, further research into its potential uses in other fields, such as agriculture and food science, is also needed.
Synthesis Methods
3-Methoxy-5-methyl-1,2-oxazole-5-carboxylic acid can be synthesized through a variety of methods, including a two-step synthesis from 3-methoxybenzaldehyde and ethyl cyanoacetate. The first step involves the reaction of 3-methoxybenzaldehyde and ethyl cyanoacetate in the presence of a base catalyst to form the intermediate compound 3-methoxy-5-methyl-1,2-oxazole-5-carboxylic acid ethyl ester. This intermediate compound can then be hydrolyzed with aqueous hydrochloric acid to form the desired product, 3-Methoxy-5-methyl-1,2-oxazole-5-carboxylic acid.
properties
IUPAC Name |
3-(3-methoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(11(14)15)7-10(13-17-12)8-4-3-5-9(6-8)16-2/h3-6H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSLRCLPVROTNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC(=CC=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.